Cas no 1596983-82-2 (1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol)

1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Propanol, 1-[[(4-bromo-2-chlorophenyl)methyl]amino]-
- 1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol
-
- インチ: 1S/C10H13BrClNO/c1-7(14)5-13-6-8-2-3-9(11)4-10(8)12/h2-4,7,13-14H,5-6H2,1H3
- InChIKey: DSYMWRZXVMOCMG-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=C(Br)C=C1Cl)C(O)C
1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162345-0.05g |
1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol |
1596983-82-2 | 0.05g |
$851.0 | 2023-06-04 | ||
Enamine | EN300-162345-2.5g |
1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol |
1596983-82-2 | 2.5g |
$1988.0 | 2023-06-04 | ||
Enamine | EN300-162345-10000mg |
1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol |
1596983-82-2 | 10000mg |
$2393.0 | 2023-09-22 | ||
Enamine | EN300-162345-100mg |
1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol |
1596983-82-2 | 100mg |
$490.0 | 2023-09-22 | ||
Enamine | EN300-162345-5.0g |
1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol |
1596983-82-2 | 5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-162345-1000mg |
1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol |
1596983-82-2 | 1000mg |
$557.0 | 2023-09-22 | ||
Enamine | EN300-162345-5000mg |
1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol |
1596983-82-2 | 5000mg |
$1614.0 | 2023-09-22 | ||
Enamine | EN300-162345-0.5g |
1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol |
1596983-82-2 | 0.5g |
$974.0 | 2023-06-04 | ||
Enamine | EN300-162345-10.0g |
1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol |
1596983-82-2 | 10g |
$4360.0 | 2023-06-04 | ||
Enamine | EN300-162345-0.25g |
1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol |
1596983-82-2 | 0.25g |
$933.0 | 2023-06-04 |
1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-olに関する追加情報
1-{(4-Bromo-2-Chlorophenyl)Methylamino}Propan-2-Ol: A Comprehensive Overview
The compound with CAS No. 1596983-82-2, commonly referred to as 1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a bromine atom, a chlorine atom, and an amino alcohol group. The presence of these functional groups makes it a versatile molecule with potential uses in drug design, material science, and biochemical research.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as Suzuki coupling and Stille coupling reactions. These techniques allow for the controlled introduction of halogen atoms and amino groups, ensuring high purity and structural integrity. The synthesis of 1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol has been optimized to minimize environmental impact and maximize yield, aligning with current trends toward sustainable chemistry practices.
The chemical properties of 1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol are heavily influenced by its functional groups. The bromine and chlorine atoms contribute to its reactivity, making it an excellent substrate for various substitution reactions. The amino alcohol group introduces hydrophilic properties, enhancing its solubility in polar solvents. This dual functionality makes the compound ideal for applications in medicinal chemistry, where both hydrophilic and hydrophobic interactions are critical for drug-target binding.
In terms of biological activity, recent studies have highlighted the potential of 1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol as a lead compound in the development of new therapeutic agents. Researchers have demonstrated that this compound exhibits selective inhibition against certain enzymes involved in disease pathways, such as kinases and proteases. Its ability to modulate enzyme activity without causing significant cytotoxicity makes it a promising candidate for further preclinical testing.
The structural versatility of 1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol also extends to its applications in materials science. By incorporating this compound into polymer matrices, scientists have developed novel materials with improved mechanical properties and thermal stability. These materials hold potential for use in high-performance composites and advanced coatings.
From an environmental perspective, the synthesis and handling of 1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol must adhere to strict safety protocols to mitigate any potential risks associated with halogenated compounds. Ongoing research is focused on developing greener synthesis routes that reduce waste generation and minimize the use of hazardous reagents.
In conclusion, 1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol (CAS No. 1596983-82-2) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and biological research, position it as a valuable tool in both academic and industrial settings.
1596983-82-2 (1-{(4-bromo-2-chlorophenyl)methylamino}propan-2-ol) Related Products
- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)
- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)
- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)
- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)




